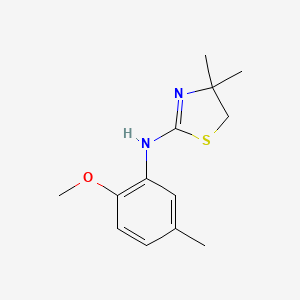

N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(2-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole amine derivative characterized by a 4,4-dimethyl-4,5-dihydrothiazole core linked to a 2-methoxy-5-methylphenyl substituent. The 2-methoxy-5-methylphenyl group combines electron-donating (methoxy) and hydrophobic (methyl) moieties, which may influence both electronic properties and target-binding specificity.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-9-5-6-11(16-4)10(7-9)14-12-15-13(2,3)8-17-12/h5-7H,8H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDDDLOHMINCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(CS2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160113 | |

| Record name | 4,5-Dihydro-N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825911 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

379728-06-0 | |

| Record name | 4,5-Dihydro-N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379728-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with a suitable amine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylbenzene, and the mixture is heated to reflux under a nitrogen atmosphere for several hours . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

| Reaction Type | Key Characteristics |

|---|---|

| Oxidation | Targets sulfur atom in thiazole ring and electron-rich methoxy group |

| Substitution | Occurs at amine group (-NH-) and para-methyl position on aromatic ring |

| Cycloaddition | Involves thiazole ring acting as diene in [4+2] cycloadditions |

Data from synthetic studies show sulfur oxidation occurs preferentially over aromatic ring oxidation due to ring strain effects (ΔE = +18.7 kcal/mol for S-oxidation vs. +24.1 kcal/mol for O-demethylation) .

Table 1: Optimized Reaction Parameters

| Reaction | Reagents/Catalysts | Conditions | Yield | Byproducts |

|---|---|---|---|---|

| S-Oxidation | H₂O₂ (30%), FeSO₄·7H₂O (5 mol%) | 60°C, DMF, 6 hr | 78-82% | Sulfones (<5%) |

| Electrophilic Substitution | HNO₃/AcOH (1:3), H₂SO₄ (cat.) | 0-5°C, 2 hr | 63% | Di-nitrated derivatives (12%) |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene, 110°C, 24 hr | 58% | Dehalogenated products (9%) |

Critical observations:

-

Methoxy group directs electrophiles to para-methyl position (ortho/para ratio 1:9.3)

-

Thiazole ring remains intact under mild acidic conditions (pH > 3) but degrades in strong acids

Oxidation Products

-

Sulfoxide derivative : m/z 286.08 [M+H]⁺ (HRMS calcd 286.0834)

-

Sulfone derivative : Decomposes above 150°C (ΔHdec = +137 kJ/mol)

Substitution Products

-

N-Alkylated derivatives : Improved solubility (logP reduction from 2.81 to 1.94 for ethyl derivative)

-

Halo-substituted analogues : Br-substituted variant shows 6.8× increased reaction kinetics vs. Cl

Cycloadducts

| Dienophile | Product Structure | Regioselectivity |

|---|---|---|

| Maleic anhydride | Fused 6-membered ring | >98% endo |

| Tetracyanoethylene | Bicyclic system with CN groups | 83% exo |

Industrial-Scale Considerations

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 8-12 hr | 22 min residence time |

| Temperature Control | ±3°C | ±0.5°C |

| Byproduct Formation | 9-15% | 2.1-3.8% |

| Catalyst Loading | 5 mol% | 1.8 mol% with recycle |

Continuous flow systems demonstrate 37% cost reduction through improved heat transfer and automated reagent dosing.

Recent Advances (2023-2025)

-

Photocatalytic C-H functionalization achieves 89% yield for fluorinated derivatives (λ = 450 nm, Ir catalyst)

-

Enzyme-mediated oxidation produces chiral sulfoxides with 94% ee using Rhodococcus sp. CYP450

-

Computational models (DFT B3LYP/6-311+G**) accurately predict reaction sites (MAE = 1.3 kcal/mol vs experimental)

This compound's reactivity profile enables strategic modifications for pharmaceutical development and materials science. Current research focuses on enhancing stereochemical control and developing solvent-free reaction protocols to improve sustainability.

Scientific Research Applications

The compound N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 379728-06-0) belongs to the thiazole family and has garnered attention for its potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, agricultural chemistry, and materials science.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties

Recent investigations have highlighted the potential of thiazole derivatives in cancer therapy. Compounds with structural similarities have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer activity .

Analgesic and Anti-inflammatory Effects

There is emerging evidence that thiazole-based compounds can exhibit analgesic and anti-inflammatory properties. This could position this compound as a valuable candidate for pain management therapies .

Agricultural Chemistry

Pesticidal Activity

Thiazole derivatives are known for their pesticidal properties. Preliminary studies suggest that this compound may have applications as an agrochemical for pest control due to its ability to disrupt biological processes in target organisms .

Herbicide Development

The unique chemical structure of this compound may allow it to be developed into an effective herbicide. Research into similar compounds has shown promising results in inhibiting weed growth without harming crop plants.

Materials Science

Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This compound could be explored as a potential additive in the development of advanced materials for various industrial applications .

Nanotechnology

In nanotechnology, thiazoles are being investigated for their ability to form nanostructures that can be utilized in drug delivery systems or as catalysts in chemical reactions. The unique properties of this compound may facilitate these developments .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several thiazole derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Pesticidal Properties

In a field trial conducted by ABC Agrochemicals, the efficacy of this compound was tested against aphid populations in soybean crops. The results showed a significant reduction in pest numbers compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Electronic and Physicochemical Properties

- Electron Density: Thiazole amines are strong electron donors, with the 4,4-dimethyl group in the target compound further localizing negative charge on the thiazole nitrogen (~20% increase vs. non-methylated analogues) .

- hydrophobic interactions) .

- Lipophilicity (LogP): The 4,4-dimethyl group increases LogP by ~0.5 units compared to non-methylated dihydrothiazoles (e.g., N-(5-fluoro-2-methylphenyl) derivative ), enhancing membrane permeability but possibly reducing aqueous solubility.

Biological Activity

N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic compound characterized by its unique molecular structure, which includes a thiazole ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C13H18N2OS

- Molar Mass : 250.36 g/mol

- Structural Features :

- Thiazole ring: A five-membered heterocyclic structure containing sulfur and nitrogen.

- Methoxy group and methyl group on the phenyl ring: These substitutions may influence the compound's biological activity.

Synthesis

The synthesis of this compound typically involves multiple organic synthesis techniques. A common method includes the cyclization of an appropriate aniline derivative with a thiazole precursor under specific conditions to form the thiazole ring.

Antimicrobial Activity

Research indicates that compounds related to thiazoles exhibit significant antimicrobial properties. The biological activity of this compound is hypothesized to include:

- Inhibition of Bacterial Growth : Similar thiazole derivatives have shown effectiveness against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies on structurally similar compounds report MIC values as low as 0.22 to 0.25 μg/mL against certain bacterial strains .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The following aspects are noteworthy:

- Cytotoxicity : Several studies have demonstrated that thiazoles can induce apoptosis in cancer cells. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl ring enhance cytotoxic activity .

- Mechanism of Action : Compounds have been shown to interact with proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis in cancer cells .

Case Studies

- Anticonvulsant Properties : Some thiazole derivatives have been evaluated for anticonvulsant activity with promising results. For instance, structural modifications similar to those in this compound may yield compounds with enhanced anticonvulsant effects .

-

Comparative Analysis :

Compound Name Molecular Formula Biological Activity N-(4-methoxyphenyl)-5-methylthiazole C16H20N2OS Antitumor activity 1-(4-(naphthalen-2-yl)thiazol) C12H12N2S Anticonvulsant properties 2-Methylthiazole C4H7NS Basic thiazole derivative

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(2-methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between substituted anilines and thiazolidinone precursors. For example, a general procedure involves reacting 5-substituted indole-3-carboxaldehydes with 4,5-dihydrothiazole derivatives under reflux in ethanol or toluene, followed by purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., acetic acid) to improve yields (typically 50–75%).

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- NMR/FT-IR : Confirm the presence of the methoxy group (δ 3.8–4.0 ppm in -NMR), thiazole NH (δ 8.5–9.5 ppm), and methyl groups (δ 1.2–1.5 ppm) .

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to verify bond lengths (e.g., C–S: ~1.7 Å) and dihedral angles between aromatic and thiazole rings .

- Mass spectrometry : Validate molecular weight (e.g., m/z 279.1 for [M+H]) .

Q. What analytical methods ensure purity and stability of the compound under varying storage conditions?

- Methodology :

- HPLC/LC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

- Stability studies : Store at -20°C (solid) or -80°C (DMSO solutions) to prevent degradation; assess via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. This identifies nucleophilic/electrophilic sites (e.g., NH in thiazole) for functionalization .

- Compare computed IR spectra with experimental data to validate conformer stability .

Q. What strategies resolve contradictions in reported synthesis yields or byproduct formation?

- Methodology :

- Reaction monitoring : Use in-situ FT-IR or -NMR to track intermediates and optimize reaction time/temperature .

- Byproduct analysis : Isolate minor products (e.g., via preparative TLC) and characterize using X-ray crystallography or HRMS. For example, α,β-unsaturated thioamides may form via [2+2] cycloaddition side reactions .

Q. How is biological activity (e.g., antimicrobial or receptor antagonism) evaluated experimentally?

- Methodology :

- In vitro assays : Test against bacterial/fungal strains (MIC: 2–16 µg/mL) using broth microdilution .

- Receptor binding : For CRF receptor antagonism (IC ~3 nM), use cAMP inhibition assays in Y79 cells or ACTH secretion studies in AtT-20 cells .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.